1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene
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Overview
Description
1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring
Scientific Research Applications
1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorotoluene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The fluorine atoms and the bromine atom can influence the reactivity of the benzene ring towards electrophiles, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or aluminum chloride can be employed to introduce additional substituents onto the benzene ring.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives with new electrophilic groups attached to the ring.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine atoms influence the electronic properties of the benzene ring, affecting its reactivity towards electrophiles .
Comparison with Similar Compounds
1-Bromo-2,3-difluorobenzene: Lacks the fluoromethyl group, resulting in different reactivity and applications.
1-Bromo-3-(difluoromethoxy)benzene: Contains a difluoromethoxy group instead of a fluoromethyl group, leading to variations in chemical behavior.
1,4-Dibromo-2,5-difluorobenzene: Features two bromine atoms and two fluorine atoms, offering distinct reactivity patterns.
Uniqueness: 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart specific electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-bromo-2,3-difluoro-5-(fluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTSIDBZCDPRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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